6-Thiabicyclo[3.2.1]octane, 5-methyl-
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Overview
Description
6-Thiabicyclo[321]octane, 5-methyl- is a sulfur-containing bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[3.2.1]octane, 5-methyl- typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic skeleton with high stereocontrol.
Industrial Production Methods
Industrial production of 6-Thiabicyclo[3.2.1]octane, 5-methyl- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Thiabicyclo[3.2.1]octane, 5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic framework or the sulfur atom, leading to different reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom or the bicyclic carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced bicyclic compounds, and substituted derivatives. The specific products depend on the reagents and conditions used.
Scientific Research Applications
6-Thiabicyclo[3.2.1]octane, 5-methyl- has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its biological activity could lead to the development of new drugs or therapeutic agents.
Industry: Its reactivity and stability make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which 6-Thiabicyclo[3.2.1]octane, 5-methyl- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The bicyclic framework provides rigidity, affecting how the compound interacts with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Thiabicyclo[321]octane, 5-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position
Properties
CAS No. |
61860-22-8 |
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Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
5-methyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14S/c1-8-4-2-3-7(5-8)6-9-8/h7H,2-6H2,1H3 |
InChI Key |
KWFGSOGPKBXFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)CS2 |
Origin of Product |
United States |
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